molecular formula C14H19NO2 B3082439 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde CAS No. 112562-62-6

2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde

Cat. No. B3082439
CAS RN: 112562-62-6
M. Wt: 233.31 g/mol
InChI Key: IHDHMWIYERBQDH-UHFFFAOYSA-N
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Description

“2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO3 and a molecular weight of 249.31 .


Molecular Structure Analysis

The molecular structure of “2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid” can be represented by the SMILES string: C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O .

Scientific Research Applications

Enhancing mRNA Transfection

The compound, also known as E6446, has been found to enhance mRNA transfection when used in conjunction with cell-penetrating peptides (CPPs). This has potential applications in gene therapy, where mRNA transfection is a developing field . In a study, E6446 was found to be more than 5-fold potent than chloroquine (CQ) at enhancing mRNA transfection .

Cystic Fibrosis Treatment

E6446 has been used to facilitate the transfection of mRNA encoding the cystic fibrosis transmembrane regulator (CFTR), the protein mutated in cystic fibrosis . This suggests that E6446 could potentially be used in the treatment of cystic fibrosis.

Alzheimer’s Disease Research

While there’s no direct evidence of “2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde” being used in Alzheimer’s disease research, related compounds have been studied for their potential as inhibitors of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid . These are all targets in Alzheimer’s disease research, suggesting that “2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde” could potentially have applications in this field.

Mechanism of Action

Target of Action

The primary targets of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde are Toll-like receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, particularly in recognizing nucleic acid-containing complexes in the serum of autoimmune lupus patients .

Mode of Action

2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde interacts with its targets, TLR7 and TLR9, by inhibiting their signaling in a variety of human and mouse cell types . This compound also inhibits the DNA-TLR9 interaction in vitro . The inhibition of these receptors is dependent on two properties of the compound: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and TLR9 reside .

Biochemical Pathways

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde affects the immune response pathways. Specifically, it suppresses responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .

Pharmacokinetics

Its ability to accumulate in intracellular acidic compartments suggests it may have good cellular permeability .

Result of Action

The inhibition of TLR7 and TLR9 signaling by 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can suppress immune responses. In spontaneous mouse lupus models, this compound slowed the development of circulating antinuclear antibodies .

Action Environment

The action of 2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde can be influenced by various environmental factors. For instance, the pH of the intracellular environment may affect the compound’s accumulation in acidic compartments . .

properties

IUPAC Name

2-(3-pyrrolidin-1-ylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,12H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDHMWIYERBQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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